2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide 2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 954081-35-7
VCID: VC4723293
InChI: InChI=1S/C20H23ClN2O3/c21-17-6-8-18(9-7-17)26-15-20(24)22-10-11-23-12-13-25-19(14-23)16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24)
SMILES: C1COC(CN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Molecular Formula: C20H23ClN2O3
Molecular Weight: 374.87

2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide

CAS No.: 954081-35-7

Cat. No.: VC4723293

Molecular Formula: C20H23ClN2O3

Molecular Weight: 374.87

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide - 954081-35-7

Specification

CAS No. 954081-35-7
Molecular Formula C20H23ClN2O3
Molecular Weight 374.87
IUPAC Name 2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Standard InChI InChI=1S/C20H23ClN2O3/c21-17-6-8-18(9-7-17)26-15-20(24)22-10-11-23-12-13-25-19(14-23)16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24)
Standard InChI Key DUYKKWWYWGLNDB-UHFFFAOYSA-N
SMILES C1COC(CN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Synthesis

The synthesis of this compound involves multiple steps and employs advanced organic chemistry techniques. Below are the key steps:

  • Starting Materials:

    • 4-chlorophenol

    • Ethyl chloroacetate

    • 2-(2-phenylmorpholin-4-yl)ethylamine

  • Reaction Pathway:

    • The initial step involves the formation of a phenoxyacetic acid derivative by reacting 4-chlorophenol with ethyl chloroacetate.

    • This intermediate is then coupled with 2-(2-phenylmorpholin-4-yl)ethylamine through an amidation reaction to yield the final product.

  • Analytical Techniques Used:

    • Nuclear Magnetic Resonance (NMR): Confirms the chemical structure by identifying hydrogen and carbon environments.

    • Infrared (IR) Spectroscopy: Verifies functional groups such as amides and ethers.

    • High-resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.

Mechanism of Action

This compound is hypothesized to modulate protein kinase activity, which is essential for regulating cellular processes such as:

  • Signal transduction

  • Cell cycle progression

  • Apoptosis.

The morpholine moiety may enhance binding affinity to specific protein targets due to its electron-donating properties.

Applications

The compound has potential applications in:

  • Medicinal Chemistry:

    • It could serve as a lead compound for developing kinase inhibitors used in cancer therapy.

    • The phenoxy group may enhance selectivity toward specific enzymes.

  • Biochemical Research:

    • It can be used as a tool compound for studying protein-ligand interactions.

    • Its structural features make it suitable for drug design studies.

  • Pharmaceutical Development:

    • The acetamide group provides opportunities for further functionalization, allowing derivative synthesis for enhanced pharmacological properties.

Challenges and Future Directions

Challenges:

  • Limited data on toxicity or pharmacokinetics.

  • Potential environmental concerns due to chlorinated aromatic compounds.

Future Directions:

  • Conducting in vitro and in vivo studies to evaluate biological activity.

  • Modifying the structure to improve solubility or reduce potential toxicity.

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